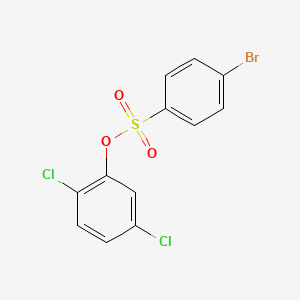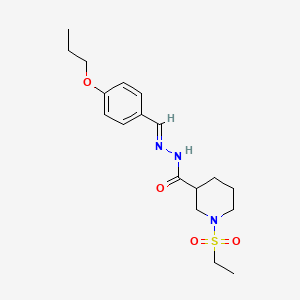
N-(2-chlorobenzyl)-2-oxo-1,2-dihydro-4-quinolinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives involves various strategies, including condensation reactions, cyclization techniques, and modifications of quinoline nuclei. For example, a novel synthesis method for 2-chloro-3-substituted quinolines has been developed through tetrabutylammonium chloride-triggered cyclization of o-alkynylisocyanobenzenes, demonstrating an efficient approach to synthesizing chloro-substituted quinoline compounds (Liu et al., 2009).
Molecular Structure Analysis
Structural analysis of quinoline derivatives is crucial for understanding their physical and chemical properties. X-ray diffraction and spectroscopic methods, including NMR and IR, are commonly used to elucidate the molecular structure. For instance, the crystal structure and Hirshfeld surface analysis of a quinoline-3-carboxamide derivative provided detailed insights into its 3D-structure and intermolecular interactions, highlighting the significance of hydrogen bonding in stabilizing the crystal packing (Polo-Cuadrado et al., 2021).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, reflecting their reactive nature. The reactivity can be attributed to the presence of functional groups that facilitate interactions such as hydrogen bonding and electrophilic substitution. For example, the synthesis and reactivity of laquinimod, a quinoline-3-carboxamide, involve an aminolysis reaction of esters and demonstrate the compound's ability to undergo solvolysis reactions, which is crucial for understanding its chemical behavior (Jansson et al., 2006).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline form, are influenced by their molecular structure. Polymorphic modifications can significantly affect the compound's physical properties and potential applications. For instance, the discovery of two polymorphic modifications of a diuretic quinoline derivative revealed differences in crystal packing and molecular interactions, underscoring the importance of structural analysis in determining physical properties (Shishkina et al., 2018).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as pyraclostrobin, function as quinone outside inhibitors (qoi), inhibiting mitochondrial respiration .
Biochemical Pathways
Related compounds like pyraclostrobin, which inhibit mitochondrial respiration, can affect a wide range of biochemical pathways due to the central role of atp in cellular metabolism .
Result of Action
Related compounds that inhibit mitochondrial respiration can lead to a decrease in cellular atp levels, potentially affecting a wide range of cellular processes .
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-oxo-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-7-3-1-5-11(14)10-19-17(22)13-9-16(21)20-15-8-4-2-6-12(13)15/h1-9H,10H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADYODWZFZVIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=O)NC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324549 | |
| Record name | N-[(2-chlorophenyl)methyl]-2-oxo-1H-quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680244 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(2-chlorophenyl)methyl]-2-oxo-1H-quinoline-4-carboxamide | |
CAS RN |
752228-61-8 | |
| Record name | N-[(2-chlorophenyl)methyl]-2-oxo-1H-quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B4774775.png)
![1-{[4-(dimethylamino)phenyl]amino}-4,4-dimethyl-1-penten-3-one](/img/structure/B4774777.png)

amine hydrochloride](/img/structure/B4774788.png)

![4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl acetate](/img/structure/B4774805.png)

![2-[4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4774821.png)
![1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4774827.png)



![methyl {4-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B4774853.png)
